N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 6-(trifluoromethyl)pyridine-3-carboxylic acid is converted to an amide using 3-methylpyridine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and catalysts.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential drug candidates targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand molecular interactions and pathways.
Industrial Catalysis: The compound is investigated for its role as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways by binding to active sites or altering the conformation of target molecules.
Biological Effects: The interaction with molecular targets leads to biological effects such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(3-methylpyridin-2-yl)-5-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H10F3N3O |
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Molecular Weight |
281.23 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F3N3O/c1-8-3-2-6-17-11(8)19-12(20)9-4-5-10(18-7-9)13(14,15)16/h2-7H,1H3,(H,17,19,20) |
InChI Key |
PFITWILDRKJJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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